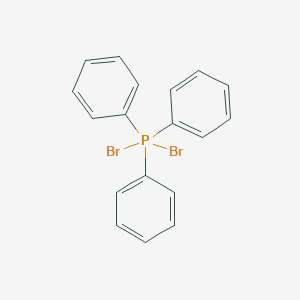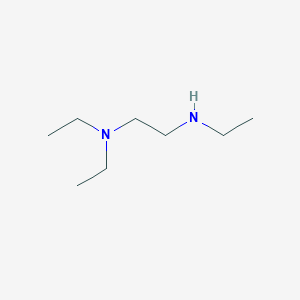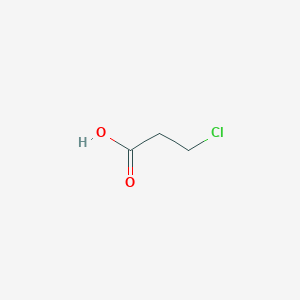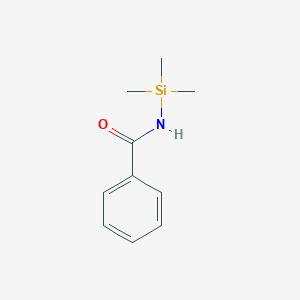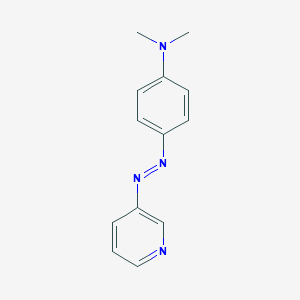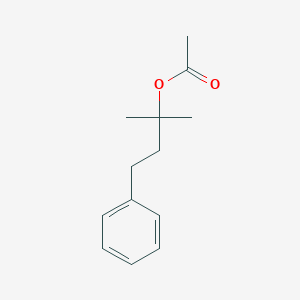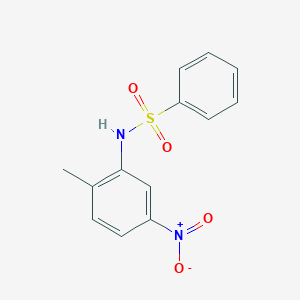
N-(2-methyl-5-nitrophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-nitrophenyl)benzenesulfonamide, commonly known as MNBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBS is a sulfonamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of MNBS is not fully understood, but it is believed to involve the inhibition of enzymes, such as carbonic anhydrase and beta-lactamase. MNBS has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
MNBS has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase and beta-lactamase enzymes, the inhibition of bacterial and fungal growth, and the inhibition of cancer cell growth. MNBS has also been shown to have low toxicity and high stability, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
MNBS has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, MNBS also has some limitations, including its limited solubility in water and its potential to form insoluble aggregates.
Zukünftige Richtungen
There are several future directions for research on MNBS, including:
1. Further studies on the mechanism of action of MNBS, particularly its interactions with enzymes and cell membranes.
2. Studies on the potential applications of MNBS in other fields, such as materials science and environmental science.
3. Studies on the synthesis of MNBS derivatives with improved solubility and stability.
4. Studies on the potential use of MNBS as a diagnostic tool for bacterial and fungal infections.
5. Studies on the potential use of MNBS as a therapeutic agent for cancer and other diseases.
In conclusion, MNBS is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. MNBS has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research on MNBS is needed to fully understand its potential applications and mechanisms of action.
Synthesemethoden
MNBS can be synthesized using various methods, including the reaction of 2-methyl-5-nitroaniline with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction is carried out in a solvent, such as dichloromethane or chloroform, and the product is obtained by filtering and drying. Other methods of synthesis include the reaction of 2-methyl-5-nitroaniline with benzenesulfonamide in the presence of a catalyst, such as copper(II) acetate, or the reaction of 2-methyl-5-nitrophenyl isocyanate with benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
MNBS has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, MNBS has been studied for its potential as an antibacterial and antifungal agent. It has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, MNBS has been studied for its potential as a dye for solar cells. In environmental science, MNBS has been studied for its potential as a pollutant indicator.
Eigenschaften
CAS-Nummer |
121-77-7 |
|---|---|
Produktname |
N-(2-methyl-5-nitrophenyl)benzenesulfonamide |
Molekularformel |
C13H12N2O4S |
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
N-(2-methyl-5-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O4S/c1-10-7-8-11(15(16)17)9-13(10)14-20(18,19)12-5-3-2-4-6-12/h2-9,14H,1H3 |
InChI-Schlüssel |
WRWMJCVKQPQKNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
121-77-7 |
Synonyme |
N-(2-methyl-5-nitro-phenyl)benzenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



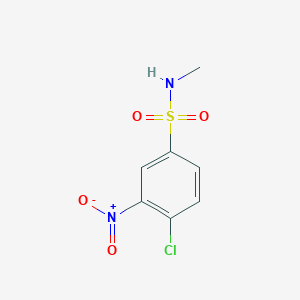
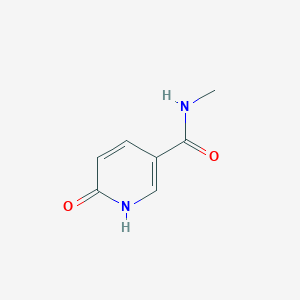

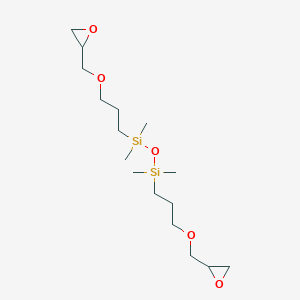

![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)
